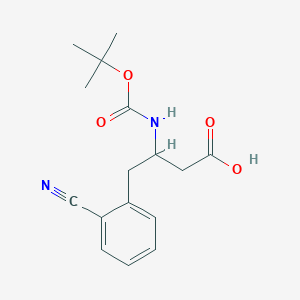

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid

CAS No.:

Cat. No.: VC16792433

Molecular Formula: C16H20N2O4

Molecular Weight: 304.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20N2O4 |

|---|---|

| Molecular Weight | 304.34 g/mol |

| IUPAC Name | 4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Standard InChI | InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20) |

| Standard InChI Key | HBMUTHPYXNFHBB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is (3S)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, reflecting its stereochemistry at the third carbon and functional group arrangement . Common synonyms include Boc-(S)-3-amino-4-(2-cyanophenyl)-butyric acid and Boc-2-cyano-L-beta-homophenylalanine, the latter emphasizing its structural resemblance to phenylalanine derivatives . The Boc group (tert-butoxycarbonyl) is a widely used amine-protecting group in peptide synthesis, offering stability under basic conditions and ease of removal under acidic conditions .

Molecular Structure and Stereochemistry

The compound’s structure comprises a four-carbon backbone with:

-

A Boc-protected amine at the third position,

-

A 2-cyanophenyl group at the fourth position,

-

A carboxylic acid terminus.

The (S) configuration at the third carbon is critical for its interaction with chiral biological targets, such as enzymes or receptors . The SMILES notation CC(C)(C)OC(=O)NC@@HCC(=O)O encodes this stereochemistry, with the @@H descriptor indicating the (S)-configuration . Computational models, including 3D conformers available in PubChem, reveal a bent conformation that may influence its binding affinity in molecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₄ | |

| Molecular Weight | 304.34 g/mol | |

| CAS Number | 270065-83-3 | |

| IUPAC Name | (3S)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

| SMILES | CC(C)(C)OC(=O)NC@@HCC(=O)O |

| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.2858 | 0.6572 | 0.3286 |

| 5 | 16.429 | 3.2858 | 1.6429 |

| 10 | 32.858 | 6.5716 | 3.2858 |

These values derive from the formula .

Synthetic Applications and Medicinal Chemistry Relevance

Role as a Building Block in Peptide Synthesis

The Boc group’s primary function is to protect the amine during solid-phase peptide synthesis (SPPS), preventing undesired side reactions . After incorporation into a peptide chain, the Boc group is removed using trifluoroacetic acid (TFA), exposing the amine for subsequent coupling . The 2-cyanophenyl moiety may enhance lipophilicity or participate in π-π interactions with target proteins, making the compound valuable in designing protease inhibitors or kinase modulators .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume